methyl 3-(6-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}pyridine-2-amido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(6-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}pyridine-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as methoxycarbonyl, carbamoyl, and amido groups.
Preparation Methods
The synthesis of methyl 3-(6-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}pyridine-2-amido)-1-benzothiophene-2-carboxylate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific synthetic route and reaction conditions for this compound would involve the coupling of appropriate benzothiophene and pyridine derivatives, followed by functional group modifications to introduce the methoxycarbonyl, carbamoyl, and amido groups.
Chemical Reactions Analysis
Methyl 3-(6-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}pyridine-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or amido groups, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
Methyl 3-(6-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}pyridine-2-amido)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural complexity.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-(6-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}pyridine-2-amido)-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar compounds to methyl 3-(6-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}pyridine-2-amido)-1-benzothiophene-2-carboxylate include other benzothiophene derivatives with varying functional groups. These compounds may share similar chemical properties but differ in their biological activities or industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and interactions compared to other benzothiophene derivatives.
Properties
IUPAC Name |
methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O6S2/c1-35-26(33)22-20(14-8-3-5-12-18(14)37-22)29-24(31)16-10-7-11-17(28-16)25(32)30-21-15-9-4-6-13-19(15)38-23(21)27(34)36-2/h3-13H,1-2H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHGPRZVJGZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(SC5=CC=CC=C54)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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